1-(2,2,2-Trifluoroethyl)piperidine
Description
2-(Methylamino)benzo[b]thiophene is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methylamino group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Derivatives of benzo[b]thiophene are widely studied for their biological activities, including anticancer, antimicrobial, and neuroprotective effects . For instance, substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives demonstrate potent tubulin polymerization inhibition, with IC50 values in the nanomolar range against multiple cancer cell lines . The methylamino substituent at position 2 may enhance binding interactions with biological targets, as evidenced by molecular docking studies that highlight the importance of substituent orientation in tubulin binding .
Properties
Molecular Formula |
C7H12F3N |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6-11-4-2-1-3-5-11/h1-6H2 |
InChI Key |
YLVUELSYOLYDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)piperidine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on various enzymes and receptors, modulating their activity and leading to physiological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Effects
- Methoxy vs. Methylamino: Methoxy groups at position 4 (e.g., 4g) establish nonpolar interactions with Val181 in tubulin, critical for activity .
- Halogenated Derivatives : 4,7-Dihalobenzo[b]thiophenes, synthesized via silica gel-assisted methods, show enhanced reactivity for further functionalization but lack direct biological data in the evidence . Chlorine or bromine at position 3 improves analgesic and anti-inflammatory activity in thiophene-based compounds, suggesting halogenation as a strategy for diversifying applications .
Metabolic Stability
Microbial metabolism studies reveal that substituent position affects degradation pathways. 2-Methyl and 5-methylbenzo[b]thiophene derivatives are metabolized into sulfoxides and sulfones, while 3-methyl derivatives inhibit bacterial growth entirely . The methylamino group at position 2 may offer metabolic stability compared to methyl groups at other positions, though enzymatic studies specific to 2-(Methylamino)benzo[b]thiophene are needed.
Tabulated Comparison of Key Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
